3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine
Overview
Description
Scientific Research Applications
Pharmacological Properties : Research from 1954 by Druey et al. described a range of pyridazines, including those substituted in the 3- and 6-position, for pharmacological investigations. They found that certain 3,6-dialkoxy-pyridazines possess significant anticonvulsive properties, and the 3,6-dihydrazino-pyridazine showed similarities to blood pressure lowering drugs (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Synthesis and Structural Analysis : Sallam et al., in 2021, synthesized and analyzed a compound closely related to 3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine, employing techniques like Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and X-ray diffraction (XRD) for structural confirmation (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Biological Properties : Another study by Sallam et al. in the same year explored pyridazine derivatives for their biological properties, such as anti-tumor and anti-inflammatory activities. The research involved synthesis, characterization, and DFT calculations to understand the molecular properties of these compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Surface Protection Activities : Olasunkanmi et al., in 2018, investigated some 6-substituted 3-chloropyridazine derivatives, including a compound structurally similar to this compound, for their potential in protecting mild steel surfaces and inhibiting corrosion in acidic solutions. This research provides insights into the applications of pyridazine derivatives in material science (Olasunkanmi, Mashuga, & Ebenso, 2018).
Enzyme Inhibition Studies : Chaudhry et al., in 2017, conducted a study on the inhibition of yeast α-glucosidase by novel pyrazolylpyridazine amines. This research highlights the potential biomedical applications of pyridazine derivatives in enzyme inhibition and provides insights into their structure-activity relationships (Chaudhry, Ather, Akhtar, Shaukat, Ashraf, al-Rashida, Munawar, & Khan, 2017).
Safety and Hazards
properties
IUPAC Name |
3-chloro-6-(oxan-4-yloxy)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-1-2-9(12-11-8)14-7-3-5-13-6-4-7/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDUNLLTIWGKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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